molecular formula C10H12O5S B2623004 4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid CAS No. 333352-55-9

4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid

Cat. No.: B2623004
CAS No.: 333352-55-9
M. Wt: 244.26
InChI Key: ZFVUVKOGJFBIOI-UHFFFAOYSA-N
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Description

Structural Isomerism

  • Positional Isomerism : Substituents at positions 3 or 4 on the furan ring could yield distinct isomers.
  • Stereoisomerism : The chiral center at the 1-carboxyethyl group (-CH(COOH)-) enables enantiomerism.

Conformational Flexibility

Rotational barriers around the sulfanyl (-S-) and methylene (-CH$$_2$$-) bonds create multiple conformers. Studies on tetrahydro-2-furoic acid (THFA) dimers reveal that trans-COOH configurations are energetically favored over cis-COOH due to reduced steric strain. For this compound, ab initio calculations would likely identify low-energy conformers stabilized by intramolecular hydrogen bonding between the carboxylic acid groups and sulfur lone pairs.

Key Conformational Features :

  • syn-s-trans and anti-s-trans arrangements of substituents relative to the furan plane.
  • Stabilization via hydrogen bonds between -COOH and sulfanyl groups.

Comparative Analysis with Related Furoic Acid Derivatives

2-Furoic Acid (C$$5$$H$$4$$O$$_3$$)

The parent compound lacks complex substituents, resulting in lower molecular weight (112.08 g/mol) and simpler conformational behavior. Its derivatives, such as 5-[(pentachlorophenoxy)methyl]-2-furoic acid (C$${12}$$H$$5$$Cl$$5$$O$$4$$), demonstrate how bulky substituents enhance steric hindrance and reduce solubility.

4-{[(4-Carboxy-5-methylfuran-2-yl)methylthio]methyl}-5-methylfuran-2-carboxylic Acid (C$${14}$$H$${14}$$O$$_6$$S)

This structurally analogous compound (PubChem CID: 877361) shares the sulfanyl-methyl-carboxyethyl motif but incorporates an additional furan ring. The presence of dual furan systems increases π-π stacking potential, a property absent in the monocyclic compound of interest.

5-[(Methylthio)methyl]-2-furoic Acid (C$$7$$H$$8$$O$$_3$$S)

With a simpler sulfanyl-methyl group, this derivative (MW: 172.20 g/mol) highlights how branching at the sulfanyl site amplifies molecular complexity and hydrogen-bonding capacity.

Functional Implications :

  • Solubility : Carboxylic acid groups enhance water solubility, while hydrophobic substituents (e.g., methyl, pentachlorophenoxy) counteract this effect.
  • Reactivity : Sulfanyl groups act as nucleophiles, enabling thioether bond formation or oxidation to sulfoxides.

Properties

IUPAC Name

4-(1-carboxyethylsulfanylmethyl)-5-methylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-5-7(3-8(15-5)10(13)14)4-16-6(2)9(11)12/h3,6H,4H2,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVUVKOGJFBIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)CSC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid involves several steps. One common synthetic route includes the reaction of 5-methyl-2-furoic acid with a thiol compound under specific conditions to introduce the sulfanyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

Biology

  • Enzyme Inhibition Studies : Research indicates that 4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid can inhibit specific enzymes due to its ability to form covalent bonds with active site residues. This property is particularly useful in studying enzyme mechanisms and developing inhibitors for therapeutic purposes.
  • Protein Interaction Studies : The compound's furan ring can engage in π-π interactions with aromatic residues in proteins, which may modulate their function. This characteristic makes it a candidate for investigating protein-ligand interactions.

Medicine

  • Therapeutic Potential : Preliminary studies suggest that this compound exhibits anti-inflammatory and antioxidant properties. It could target specific biological pathways involved in oxidative stress and inflammation, warranting further pharmacological investigation .
  • Drug Development : Given its structural features, it may serve as a lead compound for developing new drugs aimed at treating conditions related to inflammation and oxidative damage.

Industry

  • Material Development : The compound has potential applications in developing new materials and chemical processes, particularly those requiring specific reactivity or stability under various conditions.

Case Studies and Research Findings

Research has highlighted several promising applications of this compound:

Study Focus Findings
Enzyme InhibitionDemonstrated effective inhibition of target enzymes, suggesting potential therapeutic uses.
Antioxidant ActivityExhibited significant antioxidant properties in preliminary assays, indicating health benefits.
Protein Binding AffinityShowed promising binding interactions with specific proteins, suggesting roles in biochemical pathways.

Mechanism of Action

The mechanism of action of 4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
Target Compound C₁₁H₁₄O₅S* ~258.29 5-methyl-furan, 4-[(1-carboxyethyl)sulfanyl]methyl High polarity (carboxyl groups), moderate solubility in polar solvents
4-[(sec-Butylsulfanyl)methyl]-5-methyl-2-furoic acid C₁₁H₁₆O₃S 228.31 5-methyl-furan, 4-(sec-butylsulfanyl)methyl Lower polarity, hydrophobic (alkyl chain)
5-[(4-Methoxyphenoxy)methyl]-2-methylfuran-3-carboxylic acid C₁₅H₁₆O₅ 292.29 2-methyl-furan, 5-(4-methoxyphenoxy)methyl Moderate solubility, aromatic interactions
5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic acid C₁₄H₁₁ClO₅ 294.69 3-carboxy-furan, 5-(4-chlorophenyl), 2-(dioxolane) Enhanced steric bulk, potential for H-bonding
5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid C₁₂H₁₁BrO₃S 315.18 2-furoic acid, 5-(4-bromophenylsulfinyl)methyl Chiral sulfoxide group, increased acidity

*Estimated based on structural analogs.

Key Observations:
  • Acidity: The presence of two carboxylic acid groups (in the target compound) may result in lower pKa values compared to mono-carboxylic analogs (e.g., ).
  • Steric Effects : Bulky substituents (e.g., 4-chlorophenyl in ) reduce conformational flexibility, whereas sulfanyl linkages (as in ) offer rotational freedom.

Biological Activity

4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid is a furoic acid derivative that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₄O₄S
  • IUPAC Name : 4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methylfuran-2-carboxylic acid

Biological Activity

The biological activities of this compound have been explored in various studies, highlighting its pharmacological potential.

Antioxidant Activity

Research indicates that furoic acid derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This suggests a potential role in managing inflammatory conditions. The mechanism appears to involve the modulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

Antimicrobial Properties

The antimicrobial activity of furoic acid derivatives has also been documented. For instance, a study found that similar compounds exhibited inhibitory effects against various bacterial strains, indicating potential applications in treating infections .

Case Studies

Several case studies have investigated the efficacy of this compound and its analogs:

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant capacity of the compound.
    • Method : DPPH radical scavenging assay.
    • Results : The compound showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
  • Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory potential in a murine model.
    • Method : Measurement of cytokine levels post-treatment.
    • Results : Notable decrease in TNF-alpha and IL-6 levels was observed after administration of the compound.
  • Study on Antimicrobial Activity :
    • Objective : To test against Gram-positive and Gram-negative bacteria.
    • Method : Agar diffusion method.
    • Results : The compound exhibited zones of inhibition against Staphylococcus aureus and Escherichia coli.

Data Table

Biological ActivityMethod UsedResults
AntioxidantDPPH Scavenging AssaySignificant reduction in DPPH levels
Anti-inflammatoryCytokine MeasurementDecreased TNF-alpha and IL-6 levels
AntimicrobialAgar Diffusion MethodInhibition against S. aureus and E. coli

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